Molecular weight and formula of Isopropyl beta-D-thioglucuronide sodium salt
Molecular weight and formula of Isopropyl beta-D-thioglucuronide sodium salt
This guide provides an in-depth technical analysis of Isopropyl
High-Sensitivity GUS Induction: A Technical Guide to Isopropyl -D-thioglucuronide Sodium Salt
Executive Summary
Isopropyl
This unique property makes it an essential tool for enhancing the sensitivity of GUS-based assays .[1] By decoupling induction from detection, researchers can maximize enzyme production prior to substrate addition, significantly lowering the limit of detection (LOD) for E. coli in environmental samples, food safety testing, and reporter gene assays.[1]
Chemical Identity & Physical Properties
| Property | Specification |
| Chemical Name | Isopropyl |
| Synonyms | IPTGlcA[1] · Na; Isopropyl 1-thio- |
| CAS Number | 208589-93-9 |
| Molecular Formula | |
| Molecular Weight | 274.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (>50 mg/mL); slightly soluble in methanol |
| Stability | Hygroscopic; stable at -20°C for >2 years if desiccated |
| pKa | ~3.2 (Carboxylic acid moiety) |
Structural Significance
The critical structural feature is the S-glycosidic linkage between the isopropyl group and the glucuronic acid moiety.[1] Unlike the O-glycosidic bond found in natural substrates (like glucuronides in bile), the C-S bond is resistant to hydrolysis by
Mechanism of Action: The uid Operon
The efficacy of IPTGlcA relies on its interaction with the uid operon regulatory machinery.[1] In wild-type E. coli, the uidA gene (encoding GUS) is negatively regulated by the UidR repressor .[1]
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Repressed State: In the absence of glucuronides, UidR binds to the operator region upstream of uidA, blocking RNA polymerase.[1]
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Induction: IPTGlcA enters the cell (facilitated by the UidB transporter or passive diffusion at high concentrations).[1]
-
Derepression: IPTGlcA binds to UidR, inducing a conformational change that releases the repressor from the DNA.[1]
-
Transcription: RNA polymerase transcribes uidA, leading to massive overproduction of the GUS enzyme.[1]
-
Persistence: Because IPTGlcA is not hydrolyzed, it does not act as a carbon source and remains bound to UidR, preventing re-repression.[1]
Diagram 1: The UidR Induction Pathway
Caption: Schematic of the uid operon regulation. IPTGlcA binds the UidR repressor, releasing the operator and allowing high-level expression of the GUS enzyme.[1]
Applications in Research & Diagnostics
A. Enhanced Detection of E. coli
In water quality testing (e.g., ISO 16649), the presence of E. coli is detected via GUS activity.[1] However, stressed cells or strains with low basal GUS expression can yield false negatives.[1]
-
Role of IPTGlcA: Adding 0.1 – 0.5 mM IPTGlcA to the recovery broth induces GUS expression even in metabolically stressed cells, ensuring that when the chromogenic substrate (e.g., X-Gluc) is added, the color change is rapid and distinct.[1]
B. GUS Reporter Gene Assays
Similar to IPTG for the lac operon, IPTGlcA is used to control expression in vectors where the uidA gene is driven by a uid operator-controlled promoter.[1] This allows for:
-
Tunable Expression: Varying IPTGlcA concentration modulates the level of GUS produced.[1]
-
Kinetic Studies: "Pulse-chase" experiments where induction is initiated at a specific time point.[1]
C. Crystallography & Structural Biology
IPTGlcA is used as a non-hydrolyzable ligand to co-crystallize
Experimental Protocol: High-Sensitivity GUS Assay
This protocol describes the use of IPTGlcA to boost sensitivity in a standard fluorometric GUS assay using 4-Methylumbelliferyl-β-D-glucuronide (4-MUG).[1]
Reagents Required
-
IPTGlcA Stock (100 mM): Dissolve 274 mg of Isopropyl
-D-thioglucuronide sodium salt in 10 mL of sterile ddH₂O. Filter sterilize (0.22 µm). Store at -20°C. -
Lysis Buffer: 50 mM NaPO₄ (pH 7.0), 10 mM
-mercaptoethanol, 0.1% Triton X-100, 1 mM EDTA.[1] -
Substrate Solution: 1 mM 4-MUG in Lysis Buffer.
-
Stop Solution: 0.2 M Na₂CO₃.
Step-by-Step Workflow
-
Culture Growth: Inoculate E. coli into LB broth. Incubate at 37°C until OD₆₀₀ reaches ~0.3 (early log phase).
-
Induction (The Critical Step):
-
Add IPTGlcA Stock to the culture to a final concentration of 0.5 mM (e.g., 5 µL stock per 1 mL culture).[1]
-
Note: Standard IPTG (galactoside) will NOT work here; ensure you are using the glucuronide.[1]
-
Incubate for 60–90 minutes at 37°C. This allows time for UidR derepression and GUS protein accumulation.[1]
-
-
Harvest & Lysis:
-
Pellet cells (4000 x g, 5 min). Discard supernatant.
-
Resuspend pellet in Lysis Buffer .[1] Incubate 15 mins at RT (or sonicate).
-
-
Reaction:
-
Mix 50 µL of Lysate with 450 µL of Substrate Solution (4-MUG) .
-
Incubate at 37°C.
-
-
Termination & Readout:
-
At time points (e.g., 10, 20, 30 min), transfer 100 µL of reaction to 900 µL Stop Solution .
-
Measure fluorescence: Ex 365 nm / Em 455 nm .
-
Diagram 2: Experimental Workflow
Caption: Workflow for IPTGlcA-enhanced GUS assay. Induction step ensures maximal enzyme presence before substrate addition.[1]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Background | Contamination or spontaneous hydrolysis of substrate | Ensure IPTGlcA stock is pure; check 4-MUG solution freshness.[1] Use a "No Lysate" control.[1] |
| No Induction | Incorrect Reagent | Verify reagent is Thioglucuronide , not Thiogalactoside (IPTG). They are not interchangeable.[1] |
| Low Signal | Permeability Issues | E. coliuidB mutants may not transport IPTGlcA efficiently.[1] Use higher concentration (1 mM) or permeabilize cells earlier.[1] |
| Precipitation | Sodium Salt Solubility | If stock precipitates at -20°C, warm to 37°C and vortex before use.[1] |
References
-
Cepham Life Sciences. (n.d.).[1] Isopropyl-beta-D-thioglucuronic acid, sodium salt - Product Specification. Retrieved from [Link]
-
Jefferson, R. A., et al. (1986).[1] "GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants."[1] Proceedings of the National Academy of Sciences, 83(22), 8447–8451.[1] (Foundational reference for GUS reporter system mechanics).
- ISO 16649-1:2018.Microbiology of the food chain — Horizontal method for the enumeration of beta-glucuronidase-positive Escherichia coli. (Standard citing GUS induction principles).
-
PubChem. (n.d.).[1] Isopropyl beta-D-thioglucuronide sodium salt - Compound Summary. Retrieved from [Link]
